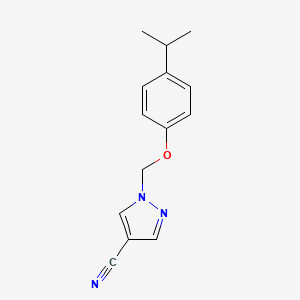

1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC15858138

Molecular Formula: C14H15N3O

Molecular Weight: 241.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15N3O |

|---|---|

| Molecular Weight | 241.29 g/mol |

| IUPAC Name | 1-[(4-propan-2-ylphenoxy)methyl]pyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C14H15N3O/c1-11(2)13-3-5-14(6-4-13)18-10-17-9-12(7-15)8-16-17/h3-6,8-9,11H,10H2,1-2H3 |

| Standard InChI Key | OCDMHSUSJBMNLD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)OCN2C=C(C=N2)C#N |

Introduction

1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound belonging to the pyrazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, featuring a pyrazole ring, a carbonitrile functional group, and an isopropylphenoxy moiety. The molecular formula of this compound is C14H15N3O, with a molecular weight of 241.29 g/mol .

Synthesis Methods

The synthesis of 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic synthesis techniques. A common method includes the reaction of 4-isopropylphenol with appropriate aldehydes and hydrazines to form the pyrazole core, followed by the introduction of the carbonitrile group through nucleophilic substitution reactions. Various catalysts and solvents may be utilized to optimize yield and selectivity during these reactions.

Biological Activities and Potential Applications

Research indicates that compounds containing pyrazole structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile has been studied for its potential as a ligand in biological systems, particularly in relation to protein interactions and enzyme inhibition. These activities suggest its possible applications in therapeutic contexts.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile | Pyrazole, carbonitrile, isopropylphenoxy | Anti-inflammatory, potential therapeutic applications |

| 1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile | Pyrazole, carbonitrile, tert-butylphenoxy | Anti-inflammatory, analgesic |

| 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide | Pyrazole, carbohydrazide, isopropylphenoxy | Not specified |

Future Research Directions

Further research is needed to fully elucidate the mechanisms of action of 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-4-carbonitrile and to explore its potential therapeutic applications. This could involve detailed studies on its interaction with biological targets and its effects on specific enzymes or receptors involved in inflammatory pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume